3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Overview
Description
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group, a nitro group, and a sulfanyl group attached to a benzyl moiety, along with diphenyl substituents on the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzyl, undergoes nitration to introduce the nitro group at the 5-position.
Thioether Formation: The nitro-substituted benzyl compound is then reacted with a thiol to form the sulfanyl group.
Triazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar compounds to 3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity or industrial applications. Examples include:
- 3-(4-Methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : A more complex derivative with additional ring structures.
1,2,4-Triazole: The parent compound with no substituents.
4,5-Diphenyl-1,2,4-triazole: A simpler derivative without the methoxy, nitro, or sulfanyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-29-20-13-12-19(26(27)28)14-17(20)15-30-22-24-23-21(16-8-4-2-5-9-16)25(22)18-10-6-3-7-11-18/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFZEELICZZWFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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